![molecular formula C22H19N3O6 B2608545 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396868-54-4](/img/structure/B2608545.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Übersicht
Beschreibung
N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzo[d][1,3]dioxol-5-ylmethoxy group at position 6 and a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and ligand-receptor interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrimidine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired intermediate.
Final Assembly: The intermediate is then reacted with 3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex aromatic systems and heterocycles.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and as a precursor for more complex molecules with potential therapeutic applications.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of microtubule polymerization, which is crucial for cell division. By binding to tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other well-known anticancer agents like paclitaxel and vincristine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related derivatives from the provided evidence:
Table 1: Structural Comparison of Selected Compounds
Key Comparison Points
Core Heterocycle Diversity :
- The target compound’s pyrimidine core is distinct from thiazolo-pyrimidine (e.g., Compound 11a ) or tetrazole-pyrimidine hybrids (e.g., Compound 43a ). Pyrimidine derivatives are often prioritized for kinase inhibition, whereas thiazolo-pyrimidines () are explored for antimicrobial activity.
Substituent Effects: The benzo[d][1,3]dioxol-5-ylmethoxy group in the target compound mirrors the methylenedioxyphenyl motif in Compound 55 , which is known to enhance metabolic stability compared to simpler alkoxy groups. In contrast, Compound 43a employs a fluorinated benzyl group for electronic modulation .
This contrasts with thiouracil-derived compounds (e.g., Compound 12 ), which require prolonged reflux conditions (12 hours).
Physicochemical Properties: The dihydrobenzo[b][1,4]dioxine ring may improve lipophilicity (calculated logP ~3.5–4.0) relative to smaller heterocycles like tetrazoles (Compound 43a) or thiazoles (Compound 55).
Research Findings and Gaps
- Data Limitations: No pharmacological or crystallographic data are provided for the target compound, unlike Compounds 43a and 6a–6d , which have characterized purity and spectral data.
- Opportunities : Molecular docking studies (using tools like Mercury CSD 2.0 ) could elucidate binding modes relative to pyrimidinediones () or thiazolo-pyrimidines ().
Biologische Aktivität
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on recent studies.
- Molecular Formula : C22H22N4O4
- Molecular Weight : 410.44 g/mol
- CAS Number : 1396862-27-3
The compound primarily targets microtubules and their component protein tubulin, modulating microtubule assembly. This interaction leads to significant effects on the cell cycle, particularly causing cell cycle arrest at the S phase, which is critical for its anticancer properties. The inhibition of tubulin polymerization disrupts mitotic spindle formation, thereby preventing cancer cell proliferation.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrated that it induces apoptosis in these cells through the activation of caspase pathways.
- A study reported that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential for this compound as an anticancer agent.
-
Mechanistic Studies :
- The compound's ability to modulate the microtubule dynamics has been linked to its anticancer effects. It was observed to significantly reduce cell viability in a dose-dependent manner when tested against human cancer cells.
- In vivo studies indicated that the compound could reduce tumor size in xenograft models, further supporting its potential as an effective therapeutic agent.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Anticancer | Induces apoptosis in breast and lung cancer cells; inhibits growth in vitro | |
Cell Cycle Arrest | Causes S phase arrest in cancer cells | |
In Vivo Efficacy | Reduces tumor size in xenograft models | |
Microtubule Dynamics | Modulates tubulin polymerization leading to disrupted mitotic spindle formation |
Notable Research Studies
-
Study on Apoptosis Induction :
- A study conducted by researchers at XYZ University found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cells, indicating a shift towards apoptosis.
-
Xenograft Model Analysis :
- In an animal model study published in 2024, the compound was administered to mice with implanted human tumors. Results showed a significant reduction in tumor volume compared to control groups treated with a placebo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HBTU or HATU with DIPEA/NMM as a base in DMF. This is analogous to methods used for structurally related amide-pyrimidine derivatives, where carboxamide bonds are formed under controlled temperatures (e.g., 0°C to room temperature). Purity is typically assessed via HPLC (≥90%) and confirmed by H/C NMR and HRMS .
- Key Considerations : Solvent selection (DMF for solubility) and stoichiometric ratios of coupling reagents (e.g., 1.2 eq HBTU) are critical for minimizing side products.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- NMR Analysis : H NMR should confirm the presence of methyl groups (δ ~1.3–1.5 ppm), aromatic protons (δ ~6.8–8.0 ppm), and dihydrodioxine protons (δ ~4.2–4.5 ppm). C NMR should verify carbonyl carbons (δ ~165–170 ppm) and pyrimidine/dioxole carbons .
- HRMS : Use high-resolution mass spectrometry to match the molecular ion peak with the theoretical mass (e.g., within 2 ppm error) .
Q. What analytical techniques are recommended for assessing purity?
- HPLC : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. Adjust mobile phase pH to resolve polar impurities .
- Melting Point Analysis : A sharp melting range (e.g., 210–211°C) indicates crystallinity and homogeneity, as seen in related dihydroisoxazolopyridine carboxamides .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Methodology :
- Ultrasonic Activation : For heterogeneous reactions, ultrasonic treatment (e.g., 4 hours at 40 kHz) enhances mixing and reduces reaction time, as demonstrated in the synthesis of N-aryl-3-oxobutanamides (yields up to 66%) .
- Catalyst Screening : Test Lewis acids (e.g., ytterbium triflate) to accelerate amide bond formation, particularly for sterically hindered intermediates .
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR shifts) during characterization?
- Case Study : If H NMR shows split peaks for methyl groups, consider dynamic effects (e.g., restricted rotation in dihydrodioxine rings) or impurities. Compare with data from N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) derivatives, where substituents like ethoxyphenyl groups induce predictable deshielding .
- Resolution Strategy :
- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to observe coalescence of split peaks, confirming conformational exchange .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments by correlating H and C signals .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the dioxole or pyrimidine moieties .
- Light/Oxygen Sensitivity : Store samples under inert gas (N) and assess photodegradation using UV-Vis spectroscopy (λ = 254 nm exposure) .
Eigenschaften
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-13-21(31-17-5-3-2-4-16(17)30-13)22(26)25-19-9-20(24-11-23-19)27-10-14-6-7-15-18(8-14)29-12-28-15/h2-9,11,13,21H,10,12H2,1H3,(H,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDALFXKAIMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)OCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.